3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde
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Overview
Description
3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, featuring chloro, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 3-chloro-5,6-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 3-Chloro-5,6-dimethoxy-2-aminobenzaldehyde.
Substitution: 3-Amino-5,6-dimethoxy-2-nitrobenzaldehyde (if amine is used).
Oxidation: 3-Chloro-5,6-dimethoxy-2-nitrobenzoic acid.
Scientific Research Applications
3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,6-dimethoxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Chloro-2-nitrobenzaldehyde: Lacks the methoxy groups, affecting its solubility and reactivity.
5,6-Dimethoxy-2-nitrobenzaldehyde:
Uniqueness
3-Chloro-5,6-dimethoxy-2-nitrobenzaldehyde is unique due to the presence of chloro, methoxy, and nitro groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8ClNO5 |
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Molecular Weight |
245.61 g/mol |
IUPAC Name |
5-chloro-2,3-dimethoxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-3-6(10)8(11(13)14)5(4-12)9(7)16-2/h3-4H,1-2H3 |
InChI Key |
ZQBRWPGRQHXROM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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